DB07107

Description

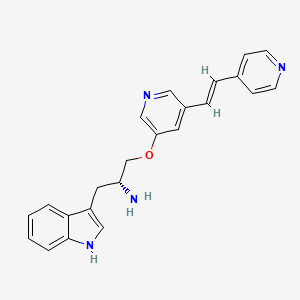

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-(1H-indol-3-yl)-3-[5-[(E)-2-pyridin-4-ylethenyl]pyridin-3-yl]oxypropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O/c24-20(12-19-14-27-23-4-2-1-3-22(19)23)16-28-21-11-18(13-26-15-21)6-5-17-7-9-25-10-8-17/h1-11,13-15,20,27H,12,16,24H2/b6-5+/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHXFHRRWFLILP-RRFGBZISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(COC3=CN=CC(=C3)C=CC4=CC=NC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H](COC3=CN=CC(=C3)/C=C/C4=CC=NC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Moxidectin on Glutamate-Gated Chloride Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxidectin, a potent macrocyclic lactone endectocide, exerts its anthelmintic and insecticidal effects primarily by targeting glutamate-gated chloride channels (GluCls) in invertebrates.[1][2] These ligand-gated ion channels, absent in vertebrates, are crucial for mediating inhibitory neurotransmission in nematodes and arthropods.[1][3] Moxidectin's interaction with GluCls leads to an influx of chloride ions, resulting in hyperpolarization of neuronal and muscular cells, followed by flaccid paralysis and eventual death of the parasite.[4] This technical guide provides a comprehensive overview of the molecular mechanism of moxidectin's action on GluCls, detailing its binding kinetics, allosteric modulation, and the experimental methodologies used to elucidate these interactions.

Core Mechanism of Action

Moxidectin acts as a positive allosteric modulator and direct agonist of invertebrate GluCls.[2][5] Its primary mechanism involves binding to a site on the GluCl receptor distinct from the glutamate binding site.[6][7] This binding event stabilizes the open conformation of the channel, leading to a persistent influx of chloride ions.[2][8] The resulting hyperpolarization of the cell membrane makes the neuron or muscle cell less excitable, disrupting normal neurotransmission and leading to paralysis.[4]

Signaling Pathway of Moxidectin Action

The binding of moxidectin to the GluCl initiates a cascade of events culminating in the paralysis of the parasite. This pathway highlights the allosteric nature of moxidectin's interaction and its ultimate physiological impact.

References

- 1. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AOP-Wiki [aopwiki.org]

- 4. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric modulation of ligand gated ion channels by ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A glutamate-gated chloride channel subunit from Haemonchus contortus: expression in a mammalian cell line, ligand binding, and modulation of anthelmintic binding by glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Moxidectin's Binding Affinity to Parasitic GABA Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding affinity of the anthelmintic drug moxidectin to γ-aminobutyric acid (GABA) receptors in parasites. Moxidectin, a macrocyclic lactone, exerts its parasiticidal effects primarily by targeting glutamate-gated chloride channels (GluCls); however, its interaction with GABA receptors represents a significant, albeit secondary, mechanism contributing to its efficacy. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of the associated signaling pathways and experimental workflows to serve as a critical resource for researchers in parasitology and drug development. While direct quantitative binding data for moxidectin on parasitic GABA receptors is limited in the public domain, this guide compiles and presents analogous data from related compounds and receptor subtypes to provide a thorough understanding of its pharmacological profile.

Introduction: Moxidectin's Mechanism of Action

Moxidectin is a broad-spectrum endectocide effective against a wide range of nematodes and arthropods. Its primary mode of action involves binding with high affinity to GluCls in the nerve and muscle cells of invertebrates.[1] This binding potentiates the effect of glutamate, leading to an increased influx of chloride ions, which causes hyperpolarization of the cell membrane, resulting in flaccid paralysis and eventual death of the parasite.

In addition to its potent effects on GluCls, moxidectin also interacts with GABA receptors, which are ligand-gated ion channels that function as the primary inhibitory neurotransmitter receptors in the central nervous system of both vertebrates and invertebrates.[1] In parasites, these receptors are crucial for regulating locomotion and neuromuscular function.[2] Moxidectin's binding to parasitic GABA receptors enhances the inhibitory effects of GABA, further contributing to the paralysis of the parasite.[1]

Quantitative Analysis of Moxidectin's Binding Affinity

Direct quantitative binding data, such as dissociation constants (Kd) or inhibition constants (Ki), for moxidectin's interaction with specific parasitic GABA receptors are scarce in publicly available literature. However, valuable insights can be drawn from comparative studies with the related compound ivermectin and from research on mammalian GABA receptors and parasitic GluCls.

Table 1: Comparative Potentiation of Mammalian GABAA Receptors by Moxidectin and Ivermectin

| Compound | Receptor Subtype | EC50 | Maximum Potentiation (% of GABA alone) | Hill Coefficient | Species | Reference |

| Moxidectin | α1β2γ2 | Not significantly different from Ivermectin | 257.4 ± 40.6% | 0.34 ± 0.56 | Rat | [3] |

| Ivermectin | α1β2γ2 | Not significantly different from Moxidectin | 413.7 ± 66.1% | 1.52 ± 0.45 | Rat | [3] |

This data, while from a mammalian system, suggests that moxidectin is a potent allosteric modulator of GABA receptors, though it may induce a lower maximal potentiation compared to ivermectin.

Table 2: Moxidectin's Effect on Tonic GABA Currents in Mammalian Neurons

| Parameter | Value | Cell Type | Species | Reference |

| EC50 for potentiation of tonic GABA current | 152 nM | Hippocampal Pyramidal Neurons | Rodent | [4] |

This EC50 value indicates that moxidectin can enhance GABAergic signaling at nanomolar concentrations, highlighting its potency.

Table 3: Ivermectin Binding Affinity to Parasitic Glutamate-Gated Chloride Channel Subunits

| Ligand | Receptor Subunit | Kd (pM) | Parasite | Reference |

| [3H]Ivermectin | Hcgbr-2B (GluCl) | 70 ± 16 | Haemonchus contortus | [5] |

| [3H]Ivermectin | HcGluClα (GluCl) | 26 ± 12 | Haemonchus contortus | [5] |

This high-affinity binding of ivermectin to parasitic GluCls underscores the primary mechanism of macrocyclic lactones. While not GABA receptors, this data illustrates the potent interaction of this class of drugs with invertebrate-specific ion channels.

Experimental Protocols

The following sections detail the methodologies commonly employed to investigate the binding affinity and functional effects of compounds like moxidectin on GABA receptors.

Radioligand Binding Assay

Radioligand binding assays are a standard method for quantifying the affinity of a ligand for its receptor.[6]

Objective: To determine the dissociation constant (Kd) of a radiolabeled ligand (e.g., [3H]muscimol, a GABAA agonist) and the inhibition constant (Ki) of an unlabeled competitor (e.g., moxidectin) for a parasitic GABA receptor.

Materials:

-

Parasite tissue or cells expressing the GABA receptor of interest.

-

Homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).[7]

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]

-

Radiolabeled ligand (e.g., [3H]muscimol).

-

Unlabeled competitor (moxidectin).

-

Non-specific binding agent (e.g., 10 mM GABA).[7]

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize parasite tissue in ice-cold homogenization buffer.[7]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[7]

-

Centrifuge the resulting supernatant at 140,000 x g for 30 minutes at 4°C to pellet the membranes.[7]

-

Wash the pellet by resuspending in binding buffer and repeating the centrifugation step multiple times to remove endogenous GABA.[8]

-

Resuspend the final pellet in binding buffer to a specific protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled competitor (moxidectin).

-

To determine non-specific binding, a separate set of wells should contain the membrane preparation, radiolabeled ligand, and a high concentration of a non-specific binding agent.[7]

-

Incubate the plate at a specific temperature (e.g., 4°C) for a set time to reach equilibrium (e.g., 45 minutes).[7]

-

-

Termination and Detection:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[9]

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

TEVC is a powerful technique to study the function of ion channels, including GABA receptors, expressed in a heterologous system like Xenopus oocytes.[10]

Objective: To characterize the electrophysiological effects of moxidectin on parasitic GABA receptors expressed in Xenopus oocytes, determining parameters like EC50 and potentiation.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the parasitic GABA receptor subunits.

-

Microinjection setup.

-

TEVC amplifier and data acquisition system.[11]

-

Recording chamber and perfusion system.

-

Glass microelectrodes filled with 3 M KCl.[10]

-

Recording solution (e.g., ND96).

-

GABA and moxidectin solutions.

Procedure:

-

Oocyte Preparation and Injection:

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.[10]

-

Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).[12]

-

Apply GABA at various concentrations to elicit a current and establish a dose-response curve to determine the EC50 of GABA.

-

Co-apply a sub-maximal concentration of GABA with varying concentrations of moxidectin to determine the potentiation effect and the EC50 of moxidectin's modulatory effect.

-

-

Data Analysis:

-

Measure the peak current amplitude for each application of GABA and moxidectin.

-

Plot the normalized current response as a function of agonist/modulator concentration.

-

Fit the dose-response curves with the Hill equation to determine EC50 and Hill coefficient values.

-

Signaling Pathways and Experimental Workflows

Moxidectin's Effect on GABAergic Signaling

Caption: Moxidectin's potentiation of GABAergic signaling in parasites.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining moxidectin's binding affinity via radioligand assay.

Experimental Workflow: Two-Electrode Voltage Clamp

Caption: Workflow for functional characterization of moxidectin using TEVC.

Conclusion and Future Directions

Moxidectin's interaction with parasitic GABA receptors is a key component of its anthelmintic activity, complementing its primary action on glutamate-gated chloride channels. While direct quantitative binding data for moxidectin on these specific parasitic receptors remains an area for further investigation, the available evidence strongly supports its role as a potent positive allosteric modulator. The experimental protocols detailed in this guide provide a robust framework for future studies aimed at elucidating the precise binding kinetics and functional consequences of moxidectin's interaction with parasitic GABA receptors. Further research in this area, particularly the determination of Kd and Ki values for moxidectin on GABA receptors from a range of parasite species, will be invaluable for understanding the molecular basis of its efficacy and for the development of next-generation anthelmintics.

References

- 1. What is the mechanism of Ivermectin? [synapse.patsnap.com]

- 2. journals.plos.org [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. The antihelminthic moxidectin enhances tonic GABA currents in rodent hippocampal pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-affinity ivermectin binding to recombinant subunits of the Haemonchus contortus glutamate-gated chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. PDSP - GABA [kidbdev.med.unc.edu]

- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. multichannelsystems.com [multichannelsystems.com]

- 12. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

Pharmacological Profile of Moxidectin (DB07107): An In-depth Technical Guide for Researchers

Abstract

Moxidectin (DrugBank ID: DB07107) is a second-generation macrocyclic lactone anthelmintic belonging to the milbemycin family.[1][2][3] It is a potent, broad-spectrum endectocide effective against a wide range of internal and external parasites, including nematodes and arthropods.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of moxidectin, with a focus on its anthelmintic properties. It is intended for researchers, scientists, and drug development professionals. The guide covers moxidectin's mechanism of action, pharmacokinetics, efficacy, safety profile, and resistance mechanisms. Detailed experimental protocols for key assays and visualizations of critical pathways are provided to facilitate further research and development.

Introduction

Moxidectin is a semi-synthetic derivative of nemadectin, a fermentation product of Streptomyces cyano-griseus.[2] Its chemical structure differs from the avermectins, another class of macrocyclic lactones, primarily by the absence of a disaccharide moiety at the C-13 position and the presence of a methoxime group at C-23.[2][3] These structural modifications contribute to its distinct pharmacokinetic and pharmacodynamic properties, including a longer half-life and a higher safety index compared to some other macrocyclic lactones.[1][4] Moxidectin is widely used in veterinary medicine to control parasites in companion and farm animals and has been approved for the treatment of onchocerciasis (river blindness) in humans.[5][6][7]

Mechanism of Action

The primary anthelmintic action of moxidectin is mediated through its high-affinity, pseudo-irreversible binding to glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1][8][9] This binding potentiates the effect of glutamate, leading to an increased influx of chloride ions into the cells.[8][9] The resulting hyperpolarization of the neuronal and muscular membranes causes flaccid paralysis of the parasite, leading to its expulsion from the host.[8][9][10]

Moxidectin also interacts with gamma-aminobutyric acid (GABA)-gated chloride channels, further contributing to its paralytic effect on parasites.[9][11] The selectivity of moxidectin for invertebrate ion channels is the basis for its favorable safety profile in mammals, where these channels are primarily located in the central nervous system and are protected by the blood-brain barrier.[8]

Below is a diagram illustrating the signaling pathway of Moxidectin's mechanism of action.

Pharmacokinetics

Moxidectin exhibits a distinct pharmacokinetic profile characterized by high lipophilicity, extensive tissue distribution, a long elimination half-life, and minimal metabolism.[1][8] These properties contribute to its prolonged efficacy against parasites.[8]

Absorption

Moxidectin is well-absorbed after oral administration.[9] In humans, the time to reach maximum plasma concentration (Tmax) is approximately 4 hours.[12] The presence of a high-fat meal can delay and increase the overall absorption of orally administered moxidectin.[5][13]

Distribution

Due to its lipophilic nature, moxidectin has a large apparent volume of distribution and extensively partitions into adipose tissue.[6][8] This fat reservoir allows for a slow release of the drug, contributing to its long half-life.[6]

Metabolism

Moxidectin undergoes limited metabolism in the host, with the majority of the drug being excreted unchanged in the feces.[2][9] Minor hydroxylation has been observed, but the parent compound is the major residue found in tissues.[2]

Elimination

The elimination of moxidectin is slow, with a long terminal half-life.[1] In humans, the mean elimination half-life ranges from 20.2 to 35.1 days.[5][13] The primary route of excretion is via the feces.[2][9]

Table 1: Pharmacokinetic Parameters of Moxidectin in Different Species

| Species | Dosage and Route | Cmax (ng/mL) | Tmax (days) | Elimination Half-life (days) | Reference(s) |

| Human | 3-36 mg (single oral dose) | Dose-proportional | ~0.17 | 20.2 - 35.1 | [5][13] |

| Dog | 250 µg/kg (oral) | 234.0 ± 64.3 | ~0.08 | 25.9 | [14] |

| Cat | Spot-on application | 5.3 | 3 | Not specified | [1] |

| Cattle | 1 mg/kg (subcutaneous) | Not specified | 3-4 | Not specified | [1] |

| Sheep | Oral | Not specified | <0.54 | ~7 | [10] |

Efficacy

Moxidectin demonstrates high efficacy against a broad spectrum of nematodes and arthropods in various animal species and humans.

Table 2: Efficacy of Moxidectin Against Selected Helminths

| Host Species | Parasite | Moxidectin Dose/Route | Efficacy (%) | Reference(s) |

| Dog | Dirofilaria immitis (susceptible strains) | 3 µg/kg (single oral) | 100 | [5] |

| Dog | Dirofilaria immitis (resistant strains) | 3 µg/kg (single oral) | 19 - 82 | [5] |

| Dog | Dirofilaria immitis (resistant strains) | 24 µg/kg (3 monthly oral doses) | ≥ 98.8 | [8] |

| Cattle | Cooperia spp. (resistant) | 0.2 mg/kg (oral) | Significantly higher than injectable/pour-on | [15] |

| Cattle | Gastrointestinal nematodes (ivermectin-resistant) | 1% formulation | 72.3 | [16] |

| Donkey | Habronema sp., Trichostrongylus axei, Strongyloides westeri, Parascaris equorum, Strongylus sp., Cyathostomum | 0.2 mg/kg (subcutaneous or intramuscular) | 100 | [15] |

Safety and Tolerability

Moxidectin generally has a high safety index in mammals.[1] In humans, single oral doses of up to 36 mg have been shown to be safe and well-tolerated.[5][13] Adverse events are typically mild and transient, with a slightly higher incidence of central nervous system effects (e.g., headache, dizziness) at higher doses.[5][13] A notable adverse reaction in the treatment of onchocerciasis is the Mazzotti reaction, which is an inflammatory response to dying microfilariae.[9]

In certain dog breeds, particularly Collies and related breeds with a mutation in the ABCB1 (formerly MDR1) gene, macrocyclic lactones can cause neurotoxicity. However, moxidectin appears to have a wider safety margin in these sensitive breeds compared to ivermectin.[17]

Resistance

Anthelmintic resistance to macrocyclic lactones, including moxidectin, is a growing concern, particularly in gastrointestinal nematodes of livestock.[18] Resistance mechanisms are complex and can involve alterations in the target glutamate-gated chloride channels, as well as increased expression of P-glycoprotein (P-gp) efflux pumps that actively transport the drug out of the parasite's cells.[19][20] Interestingly, moxidectin is a poorer substrate for P-gp compared to ivermectin, which may contribute to its efficacy against some ivermectin-resistant nematode populations.[11]

Experimental Protocols

In Vivo Efficacy Assessment: Fecal Egg Count Reduction Test (FECRT)

The FECRT is a standard method for evaluating the efficacy of an anthelmintic in livestock.

Objective: To determine the percentage reduction in fecal nematode egg counts after treatment with moxidectin.

Materials:

-

Test animals (e.g., cattle, sheep) with naturally acquired gastrointestinal nematode infections.

-

Moxidectin formulation.

-

Fecal collection containers.

-

Microscope, slides, and coverslips.

-

McMaster counting chambers.

-

Saturated salt solution (flotation fluid).

-

Weighing scale.

-

Animal identification tags.

Procedure:

-

Animal Selection: Select a group of at least 10-15 animals with pre-treatment fecal egg counts (FECs) of a specified minimum (e.g., >150 eggs per gram).[21]

-

Randomization: Randomly allocate animals to a treatment group (moxidectin) and a control group (placebo or untreated).

-

Pre-treatment Sampling (Day 0): Collect individual fecal samples from all animals.

-

Treatment Administration: Administer moxidectin to the treatment group according to the manufacturer's recommended dosage. The control group receives a placebo or no treatment.

-

Post-treatment Sampling: Collect individual fecal samples from all animals again at a specified time post-treatment (typically 14-17 days for moxidectin).[21]

-

Fecal Egg Count: Perform FECs on all pre- and post-treatment samples using a standardized technique such as the modified McMaster method.

-

Calculation of Efficacy: Calculate the percentage reduction in FEC using the following formula: % Reduction = [1 - (Mean FEC of treatment group post-treatment / Mean FEC of control group post-treatment)] x 100

Interpretation: An efficacy of less than 95% and a lower 95% confidence limit below 90% is indicative of anthelmintic resistance.[9]

Below is a diagram illustrating the experimental workflow for a Fecal Egg Count Reduction Test.

In Vitro Mechanistic Study: Radioligand Binding Assay

This assay is used to study the binding of moxidectin to its target receptors.

Objective: To determine the binding affinity (Kd) and density (Bmax) of radiolabeled moxidectin to nematode membrane preparations.

Materials:

-

Nematode tissue (e.g., Haemonchus contortus).

-

Radiolabeled moxidectin (e.g., [³H]-moxidectin).

-

Unlabeled moxidectin.

-

Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation vials and fluid.

-

Liquid scintillation counter.

-

Homogenizer.

-

Centrifuge.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation:

-

Homogenize nematode tissue in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a series of tubes, add a constant amount of membrane preparation.

-

Add increasing concentrations of radiolabeled moxidectin.

-

For determination of non-specific binding, add a saturating concentration of unlabeled moxidectin to a parallel set of tubes.

-

Incubate the tubes at a specific temperature for a defined period to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot specific binding versus the concentration of radiolabeled moxidectin.

-

Analyze the data using non-linear regression to determine the Kd and Bmax.

-

In Vitro Mechanistic Study: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to characterize the effects of moxidectin on ion channel function.

Objective: To measure the moxidectin-induced currents in Xenopus oocytes expressing nematode glutamate-gated chloride channels.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the nematode GluCl subunit of interest.

-

Moxidectin solution.

-

Glutamate solution.

-

Recording solution (e.g., ND96).

-

Microinjection setup.

-

Two-electrode voltage clamp amplifier and data acquisition system.

-

Microelectrodes filled with KCl.

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus oocytes.

-

Inject oocytes with the cRNA encoding the GluCl subunit.

-

Incubate the oocytes for 2-5 days to allow for protein expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

-

Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

-

-

Drug Application:

-

Apply glutamate to the oocyte to confirm the expression of functional GluCls.

-

Apply moxidectin to the oocyte and record any changes in membrane current.

-

Co-apply moxidectin and glutamate to investigate modulatory effects.

-

-

Data Analysis:

-

Measure the amplitude and kinetics of the moxidectin-induced currents.

-

Construct dose-response curves to determine the EC50 of moxidectin.

-

Conclusion

Moxidectin is a highly effective and generally safe anthelmintic with a unique pharmacological profile. Its primary mechanism of action through the potentiation of glutamate-gated chloride channels, combined with its favorable pharmacokinetic properties, makes it a valuable tool for the control of a wide range of parasitic infections in both veterinary and human medicine. However, the emergence of resistance necessitates ongoing research into its mechanisms of action and resistance, as well as the development of strategies to preserve its efficacy. The experimental protocols and data presented in this guide are intended to support these research efforts and facilitate the development of new and improved anthelmintic therapies.

References

- 1. wvj.science-line.com [wvj.science-line.com]

- 2. merck-animal-health-usa.com [merck-animal-health-usa.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy of oral moxidectin against susceptible and resistant isolates of Dirofilaria immitis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Antiparasitic Moxidectin: Safety, Tolerability, and Pharmacokinetics in Humans | Semantic Scholar [semanticscholar.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Anthelmintic resistance to ivermectin and moxidectin in gastrointestinal nematodes of cattle in Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Moxidectin Toxicity in Senescence-Accelerated Prone and Resistant Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy of moxidectin, using various dose regimens, against JYD-34, a macrocyclic lactone resistant isolate of Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The use of quantitative clinical pharmacology approaches to support moxidectin dosing recommendations in lactation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The antiparasitic moxidectin: safety, tolerability, and pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of the pharmacokinetics of moxidectin and ivermectin after oral administration to beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Protocol to assess receptor-ligand binding in C. elegans using adapted thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ifsc.usp.br [ifsc.usp.br]

- 21. combar-ca.eu [combar-ca.eu]

Moxidectin (DB07107) Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxidectin, a second-generation macrocyclic lactone endectocide, is a potent anthelmintic agent widely used in veterinary and human medicine. Derived from the fermentation product nemadectin, its unique chemical structure, characterized by the absence of a disaccharide moiety at C13 and the presence of a methoxime group at C23 and an olefinic side chain at C25, confers distinct pharmacokinetic and pharmacodynamic properties compared to first-generation avermectins like ivermectin.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of moxidectin, detailing the impact of chemical modifications on its biological activity. The document summarizes available quantitative data, outlines key experimental protocols for activity assessment, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction to Moxidectin and its Mechanism of Action

Moxidectin belongs to the milbemycin class of macrocyclic lactones and is a semi-synthetic derivative of nemadectin, a natural product of Streptomyces cyaneogriseus.[2] Its primary mechanism of action involves the potentiation of neurotransmission in invertebrates by acting as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) and, to a lesser extent, gamma-aminobutyric acid (GABA) gated chloride channels.[3][4][5] These channels are crucial for nerve and muscle function in nematodes and arthropods.[6] Moxidectin's binding to these channels leads to an increased influx of chloride ions, resulting in hyperpolarization of the neuronal or muscular membrane, flaccid paralysis, and ultimately the death of the parasite.[3] Notably, the GluCls are absent in vertebrates, providing a basis for the selective toxicity of moxidectin against parasites.[6]

Signaling Pathway of Moxidectin Action

The following diagram illustrates the signaling pathway affected by moxidectin at the invertebrate neuromuscular junction.

Caption: Moxidectin's potentiation of glutamate-gated chloride channels.

Structure-Activity Relationship (SAR) of Moxidectin Analogs

The core structure of moxidectin, a 16-membered macrocyclic lactone, presents several key positions for chemical modification that can significantly influence its anthelmintic activity. The primary sites of interest for SAR studies have been the C23-oxime and the C25-side chain, as these distinguish moxidectin from other macrocyclic lactones.

Modifications at the C23-Oxime Position

Modifications at the C25-Side Chain

The nature of the substituent at the C25 position is known to influence the spectrum and potency of macrocyclic lactones. Moxidectin possesses a (E)-1,3-dimethyl-1-butenyl side chain. While specific SAR studies on moxidectin's C25 side chain are limited, research on related avermectins has demonstrated that alterations in this position can impact activity. For example, doramectin, which has a cyclohexyl group at C25, exhibits a different activity profile compared to ivermectin. This highlights the potential for fine-tuning the biological activity of moxidectin through modifications at this site.

Modifications at Other Positions

Studies on nemadectin and other milbemycin analogs have explored modifications at various other positions on the macrocyclic lactone ring. For instance, the synthesis of 13-alkoxymilbemycin derivatives has been reported, with some analogs showing excellent anthelmintic activity.[8] Biotransformation studies of nemadectins have also yielded derivatives with modifications at C29 and a unique phosphorylated derivative at C23, indicating that a range of chemical transformations can be applied to this scaffold to generate novel analogs with potentially interesting biological profiles.

Quantitative SAR Data

While a comprehensive dataset for a series of moxidectin analogs is not available, the following table summarizes qualitative activity trends and some specific data points gleaned from the literature on moxidectin and related compounds.

| Compound/Analog | Modification | Target Organism | Activity/Potency | Reference |

| Moxidectin | - | Haemonchus contortus | High efficacy against ivermectin-resistant strains. | [9] |

| Moxidectin | - | Dirofilaria immitis | Potent microfilaricidal activity. | [7] |

| 5-keto-5-oxime of Milbemycin D | 5-keto-5-oxime | Dirofilaria immitis | Higher potency than parent milbemycin D. | [7] |

| 5-O-acyl oximes of Milbemycins | 5-O-acylation of oxime | Dirofilaria immitis | High microfilaricidal activity. | [7] |

| Nemadectin Congener | Novel congener | Tetranychidae (mites), Caenorhabditis elegans | Potent acaricidal and nematocidal activities. | [1] |

Experimental Protocols

The evaluation of the anthelmintic activity of moxidectin and its analogs relies on a set of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Larval Development Assay (LDA) for Haemonchus contortus

This assay assesses the ability of a compound to inhibit the development of nematode eggs to the third larval stage (L3).

Materials:

-

Fresh fecal samples from sheep infected with Haemonchus contortus.

-

Saturated NaCl solution.

-

Sieves (100 µm, 50 µm, 25 µm).

-

96-well microtiter plates.

-

Culture medium (e.g., comprising Earle's balanced salt solution, yeast extract, and antibiotics).

-

Test compounds (moxidectin analogs) dissolved in a suitable solvent (e.g., DMSO).

-

Inverted microscope.

Procedure:

-

Egg Isolation: Isolate H. contortus eggs from fecal samples using a standard flotation and sieving technique.

-

Assay Setup: Suspend the isolated eggs in the culture medium to a concentration of approximately 100-200 eggs/100 µL.

-

Compound Addition: Add serial dilutions of the test compounds to the wells of the 96-well plate. Include appropriate solvent controls and a positive control (e.g., a known anthelmintic).

-

Incubation: Add the egg suspension to each well and incubate the plates at 27°C for 6-7 days in a humidified incubator.

-

Data Collection: After the incubation period, add a drop of Lugol's iodine to each well to stop larval development and aid visualization. Count the number of eggs, L1, L2, and L3 larvae in each well under an inverted microscope.

-

Analysis: Calculate the percentage inhibition of larval development for each compound concentration relative to the solvent control. Determine the IC50 value (the concentration that inhibits 50% of larval development to the L3 stage).

Experimental Workflow for Larval Development Assay

Caption: Workflow for the in vitro Larval Development Assay.

Electrophysiological Recording of Glutamate-Gated Chloride Channels

This technique allows for the direct measurement of the effect of moxidectin analogs on the function of GluCls expressed in a heterologous system, such as Xenopus oocytes or cultured mammalian cells.[10]

Materials:

-

Xenopus laevis oocytes or a suitable cell line (e.g., HEK293 cells).

-

cRNA or expression vectors for the target GluCl subunits.

-

Two-electrode voltage-clamp or patch-clamp setup.

-

Recording solutions (e.g., Barth's solution for oocytes, appropriate extracellular and intracellular solutions for patch-clamp).

-

Glutamate and test compounds (moxidectin analogs).

Procedure (Two-Electrode Voltage-Clamp in Xenopus Oocytes):

-

Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the oocytes with cRNA encoding the GluCl subunits and incubate for 2-5 days to allow for channel expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current electrodes). Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Compound Application: Perfuse the oocyte with the recording solution. Apply glutamate to elicit a baseline chloride current. After a washout period, co-apply glutamate and a specific concentration of the moxidectin analog.

-

Data Acquisition: Record the changes in membrane current in response to the application of glutamate and the test compound.

-

Analysis: Measure the potentiation of the glutamate-induced current by the moxidectin analog. Construct dose-response curves to determine the EC50 value (the concentration that elicits 50% of the maximal potentiation).

Logical Relationships in Moxidectin SAR

The development of more effective moxidectin analogs is guided by a logical framework that connects chemical structure to biological and pharmacological properties.

Logical Framework for Moxidectin Analog Development

Caption: Logical progression in the structure-activity relationship studies of moxidectin.

Conclusion

The structure-activity relationship of moxidectin is a complex interplay between its macrocyclic lactone core and key peripheral substituents. The C23-oxime and C25-side chain are critical determinants of its high potency and unique pharmacological profile. While comprehensive quantitative SAR data for a broad range of moxidectin analogs remain to be fully elucidated in publicly accessible literature, the available information on related milbemycins and avermectins provides a solid foundation for rational drug design. The experimental protocols outlined in this guide offer robust methods for the continued exploration of moxidectin's SAR, with the ultimate goal of developing next-generation anthelmintics with improved efficacy, spectrum, and resistance-breaking capabilities. Future research should focus on the systematic synthesis and evaluation of moxidectin analogs to generate the quantitative data necessary for building predictive SAR models.

References

- 1. New nemadectin congener from Streptomyces microflavus neau3: fermentation, isolation, structure elucidation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Moxidectin | C37H53NO8 | CID 9832912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A glutamate-gated chloride channel subunit from Haemonchus contortus: expression in a mammalian cell line, ligand binding, and modulation of anthelmintic binding by glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AOP-Wiki [aopwiki.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 5-keto-5-oxime derivatives of milbemycins and their activities against microfilariae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New biotransformation products of nemadectins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy of moxidectin against an ivermectin-resistant strain of Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mcgill.ca [mcgill.ca]

An In-depth Technical Guide to the Discovery and Synthesis of Moxidectin from Streptomyces cyanogriseus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and semi-synthesis of moxidectin, a potent endectocide. The journey begins with the isolation of the producing microorganism, Streptomyces cyanogriseus, and culminates in the chemical conversion of its fermented product, nemadectin, into moxidectin. This document details the experimental protocols, quantitative data, and the underlying biological pathways involved in this significant pharmaceutical compound's production.

Discovery of the Producing Microorganism

Moxidectin's story begins with the discovery of its precursor, nemadectin, which is produced through fermentation by Streptomyces cyanogriseus subspecies noncyanogenus.[1][2] This novel actinomycete was isolated from a soil sample collected in Australia in the late 1980s by an agronomist from the American Cyanamid company.[3][4] The discovery of this microorganism was a pivotal moment, leading to the development of a new class of anthelmintic agents. The complete genome of Streptomyces cyanogriseus ssp. noncyanogenus has since been sequenced, providing valuable insights into the genetic basis of nemadectin biosynthesis.

Fermentation of Streptomyces cyanogriseus for Nemadectin Production

The production of nemadectin is achieved through submerged fermentation of Streptomyces cyanogriseus. The yield of nemadectin is highly dependent on the composition of the fermentation medium and the culture conditions.

Fermentation Protocol

A typical fermentation process involves the preparation of a seed culture followed by inoculation into a production fermenter.

Seed Culture:

-

Inoculate a suitable agar slant of Streptomyces cyanogriseus into a seed medium.

-

Incubate the seed culture at 28°C for 48-72 hours with agitation.[5]

Production Fermentation:

-

Transfer the seed culture to a production fermenter containing the fermentation medium.

-

Maintain the fermentation at a controlled temperature, typically around 28-30°C, with continuous agitation and aeration.[5][6]

-

The pH of the medium is generally maintained between 6.0 and 8.0.[5]

-

The fermentation is carried out for a period of 200-250 hours.[5]

Fermentation Media Composition

The composition of the fermentation medium is critical for achieving high yields of nemadectin. Various carbon and nitrogen sources have been reported.

| Component | Concentration Range (g/L) | Reference |

| Carbon Source | ||

| Glucose | 20 - 110 | [5] |

| Dextrin | 20.0 | [5] |

| Lactose | 35.0 | [2] |

| Corn Meal | 2.5 | [2] |

| Nitrogen Source | ||

| Yeast Extract | 5.0 | [2][5] |

| Soybean Meal | 27.5 | [2] |

| NZ Amine | 5.0 | [5] |

| Minerals | ||

| Magnesium Sulfate | 1.0 - 5.0 | [2][5] |

| Calcium Carbonate | 1.0 - 4.0 | [2][5] |

| Potassium Nitrate | 2.0 - 8.0 | [5] |

Fermentation Yields

Reported fermentation yields of nemadectin vary depending on the strain and fermentation conditions. Genetic modifications, such as the overexpression of the regulatory gene nemR, have been shown to significantly increase production.

| Strain/Condition | Nemadectin Yield (mg/L) | Reference |

| Wild-type S. cyanogriseus MOX-101 | ~244 | [2] |

| Overexpression of nemR (native promoter) | ~382 | [2] |

| Overexpression of nemR (strong constitutive promoter) | ~423 | [2] |

| Overexpression of nemadectin biosynthetic gene cluster | 509 | [2] |

| Industrial Fermentation (Patent) | 1660 - 1780 | [5] |

Extraction and Purification of Nemadectin

Following fermentation, nemadectin is extracted from the fermentation broth and purified to a high degree before its chemical conversion to moxidectin.

Extraction and Purification Protocol

-

Solid-Liquid Separation: The fermentation broth is subjected to solid-liquid separation (e.g., vacuum filtration) to obtain the mycelium.[7]

-

Solvent Extraction: The mycelial cake is extracted with an organic solvent, typically ethanol.[7]

-

Concentration: The ethanol extract is concentrated to remove the solvent.[7]

-

Purification: The crude extract undergoes a series of purification steps, which may include:

Semi-Synthesis of Moxidectin from Nemadectin

Moxidectin is synthesized from the purified nemadectin through a series of chemical reactions. The key transformation is the introduction of a methoxime group at the C23 position.

Chemical Synthesis Protocol

The semi-synthetic process involves several key steps: protection of hydroxyl groups, oxidation, oximation, and deprotection.[1]

-

Protection: The hydroxyl groups of nemadectin are protected to prevent unwanted side reactions.

-

Oxidation: The C23 hydroxyl group is oxidized to a ketone.

-

Oximation: The C23 ketone is reacted with methoxyamine hydrochloride in the presence of a base (e.g., anhydrous sodium acetate) to form the methoxime.[3]

-

Deprotection: The protecting groups are removed to yield moxidectin.

-

Purification: The final product is purified by chromatography to achieve a purity of over 93%.[7]

Nemadectin Biosynthesis Pathway

The biosynthesis of nemadectin in Streptomyces cyanogriseus is a complex process involving a large polyketide synthase (PKS) system encoded by a dedicated gene cluster.

Regulatory Control of Nemadectin Biosynthesis

The expression of the nemadectin biosynthetic genes is tightly regulated. The LAL-family transcriptional regulator, NemR, has been identified as a key positive regulator.[2][9] NemR directly activates the transcription of several operons within the nemadectin gene cluster.[9] Overexpression of nemR has been successfully employed to enhance nemadectin production.[2] Other regulatory systems, such as the Aco/ArpA-like system ScyA1/ScyR1, also play a role in regulating nemadectin biosynthesis.[10]

Caption: Regulatory cascade for nemadectin biosynthesis in S. cyanogriseus.

Experimental Workflows

The overall process from fermentation to the final synthesis of moxidectin can be visualized as a series of interconnected workflows.

Caption: Overall workflow for moxidectin production.

This technical guide provides a foundational understanding of the processes involved in producing moxidectin. Further research into strain improvement, fermentation optimization, and synthetic methodologies will continue to enhance the efficiency and yield of this important pharmaceutical.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Moxidectin synthesis - chemicalbook [chemicalbook.com]

- 4. medkoo.com [medkoo.com]

- 5. CN102336796B - Preparation method of nemadectin - Google Patents [patents.google.com]

- 6. Enhancing nemadectin production by Streptomyces cyaneogriseus ssp. noncyanogenus through quantitative evaluation and optimization of dissolved oxygen and shear force - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN103664989A - Method used for preparing moxidectin using nemadectin fermentation broth - Google Patents [patents.google.com]

- 8. CN103588784A - Method for preparing high-purity nemadectin - Google Patents [patents.google.com]

- 9. Characterization of a LAL-type regulator NemR in nemadectin biosynthesis and its application for increasing nemadectin production in Streptomyces cyaneogriseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Elucidation of the Activation Pathways of ScyA1/ScyR1, an Aco/ArpA-Like System That Regulates the Expression of Nemadectin and Other Secondary Metabolic Biosynthetic Genes [frontiersin.org]

The Lipophilic Advantage: A Technical Guide to Moxidectin's Distribution and its Impact on Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxidectin (DB07107), a second-generation macrocyclic lactone endectocide, has emerged as a critical tool in the control of a broad spectrum of internal and external parasites in both veterinary and human medicine. A key determinant of its potent and persistent efficacy is its pronounced lipophilicity. This technical guide provides an in-depth exploration of the physicochemical properties of moxidectin, with a focus on its high lipophilicity, and elucidates how this characteristic governs its unique pharmacokinetic profile and extensive tissue distribution. Understanding these principles is paramount for optimizing dosing regimens, developing novel formulations, and overcoming challenges such as anthelmintic resistance.

Physicochemical Properties of Moxidectin

Moxidectin's chemical structure, a semi-synthetic derivative of nemadectin, confers upon it a high degree of lipophilicity. This is quantitatively expressed by its octanol-water partition coefficient (log P), a measure of a compound's differential solubility between a nonpolar (octanol) and polar (water) phase. A higher log P value indicates greater lipophilicity.

| Property | Value | Reference |

| Molecular Formula | C₃₇H₅₃NO₈ | [1] |

| Molecular Weight | 639.8 g/mol | [1] |

| Log P | 4.77 - 6.0 | [2] |

The high log P value of moxidectin is a central theme in understanding its biological behavior, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

The Influence of Lipophilicity on Moxidectin's Pharmacokinetics

The lipophilic nature of moxidectin is the primary driver of its distinctive pharmacokinetic properties, which are characterized by a large volume of distribution, prolonged half-life, and extensive tissue sequestration, particularly in adipose tissue.[3]

Absorption and Bioavailability

Oral bioavailability of moxidectin can be influenced by its formulation and the presence of lipids in the diet. Co-administration with lipids can enhance its absorption, a direct consequence of its lipophilic character.

Extensive Tissue Distribution

Once absorbed, moxidectin's high lipophilicity facilitates its extensive distribution throughout the body, readily crossing cell membranes to accumulate in various tissues. This leads to a large apparent volume of distribution (Vd), as summarized in the table below.

| Species | Route of Administration | Dose | Vd/F (L/kg) | Reference |

| Humans | Oral | 2, 4, 8 mg | ~2222 - 2421 L (total) | [2] |

| Dogs | Oral | 250 µg/kg | High (not specified) | [4] |

| Cattle | Subcutaneous | 200 µg/kg | High (not specified) | [5] |

Vd/F: Apparent Volume of Distribution

The most significant consequence of its lipophilicity is the extensive sequestration of moxidectin in adipose tissue.[3] This fat reservoir acts as a depot, slowly releasing the drug back into the systemic circulation, thereby maintaining therapeutic concentrations for an extended period.[3] This prolonged presence is a key factor in its persistent efficacy against parasites.

Metabolism and Excretion

Moxidectin undergoes minimal metabolism and is primarily excreted unchanged in the feces.[2] Its lipophilicity also plays a role in its interaction with efflux transporters like P-glycoprotein (P-gp). Moxidectin is a poor substrate for P-gp, which means it is less susceptible to being actively pumped out of cells, contributing to its retention in tissues and parasites.[2]

Prolonged Half-Life

The slow release from adipose tissue and low metabolic clearance result in a remarkably long elimination half-life (T₁/₂) for moxidectin compared to less lipophilic macrocyclic lactones like ivermectin.

| Species | Route of Administration | Dose | Elimination Half-Life (T₁/₂) | Reference |

| Humans | Oral | 2, 4, 8 mg | 17.7 - 23.3 days | [2] |

| Dogs | Oral | 250 µg/kg | ~458 hours (~19 days) | [4] |

This extended half-life reduces the required dosing frequency and contributes to its sustained prophylactic activity.

Quantitative Tissue Distribution of Moxidectin

Numerous studies have quantified the distribution of moxidectin in various tissues across different animal species. Adipose tissue consistently demonstrates the highest concentrations, acting as the primary reservoir.

Table 3.1: Moxidectin Concentration in Tissues of Cattle (ng/g) after Subcutaneous Administration (200 µg/kg) [5]

| Time Post-Treatment | Abomasal Mucosa | Intestinal Mucosa | Skin | Feces |

| 1 day | ~40 | ~53 | > Plasma | ~149 |

| 58 days | > 0.1 | > 0.1 | > 0.1 | > 0.1 |

Table 3.2: Moxidectin Residues in Edible Tissues of Swine (µg/kg) after Pour-on Administration (2.5 mg/kg) [6][7]

| Time Post-Administration | Muscle | Liver | Kidney | Fat |

| 0.5 days | - | - | - | High |

| 5 days | - | - | - | High |

| 10 days | - | - | - | High |

| 20 days | - | - | - | High |

| 25 days | - | - | - | High |

Note: Specific concentration values were not provided in the abstract, but fat was identified as the target tissue with the highest concentration.

Table 3.3: Moxidectin Residues in Edible Tissues of Lambs (µg/kg) after Subcutaneous Administration (0.2 mg/kg) [8]

| Time Post-Administration | Muscle | Liver | Kidney | Fat |

| 2 days | < MRL | < MRL | < MRL | Highest |

| 4 days | < MRL | < MRL | < MRL | Highest |

| 7 days | < MRL | < MRL | < MRL | Highest |

| 14 days | < MRL | < MRL | < MRL | Highest |

| 28 days | < MRL | < MRL | < MRL | Highest |

| 42 days | < MRL | < MRL | < MRL | Highest |

MRL: Maximum Residue Limit. The MRL for fat in sheep is 500 µg/kg.

These data consistently highlight the preferential accumulation of moxidectin in fat, which is a direct consequence of its high lipophilicity.

Experimental Protocols

Determination of Moxidectin in Tissues by HPLC-MS/MS

This protocol is a generalized representation based on methodologies described in the literature.[8][9][10][11]

4.1.1. Sample Preparation (QuEChERS Method Adaptation) [11][12]

-

Homogenization: Weigh 1-2 g of tissue (e.g., adipose, muscle, liver) into a 50 mL centrifuge tube. Add a suitable volume of water and homogenize using a high-speed homogenizer.

-

Extraction: Add 10 mL of acetonitrile and internal standard solution (e.g., abamectin or a deuterated moxidectin standard). Shake vigorously for 1 minute.

-

Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation. Shake vigorously for 1 minute.

-

Centrifugation: Centrifuge at ≥3000 x g for 5-10 minutes at 4°C.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, magnesium sulfate) to remove interfering matrix components. Vortex for 30 seconds.

-

Final Centrifugation: Centrifuge at high speed for 5 minutes.

-

Solvent Exchange and Concentration: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., acetonitrile/water) for LC-MS/MS analysis.

4.1.2. HPLC-MS/MS Analysis [11][13]

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, Waters SunFire C8).[1][11]

-

Mobile Phase: A gradient of an aqueous phase (e.g., 5mM ammonium formate with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[11][12]

-

Mass Spectrometer: A tandem quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for moxidectin and the internal standard.

Visualizations

Moxidectin's Distribution Pathway

Caption: Moxidectin's lipophilicity-driven distribution pathway.

Experimental Workflow for Tissue Analysis

Caption: Workflow for moxidectin quantification in tissues.

Moxidectin's Primary Mechanism of Action in Nematodes

Caption: Moxidectin's mechanism of action in nematodes.

Conclusion

The high lipophilicity of moxidectin is a defining characteristic that dictates its superior pharmacokinetic profile, leading to extensive tissue distribution, a long half-life, and sustained efficacy. The accumulation of moxidectin in adipose tissue creates a natural slow-release formulation, ensuring prolonged exposure of parasites to therapeutic concentrations. For researchers and drug development professionals, a thorough understanding of this lipophilicity-driven distribution is essential for the rational design of new drug delivery systems, the optimization of treatment regimens for various parasitic infections, and the strategic management of anthelmintic resistance. The experimental protocols and data presented in this guide provide a foundational resource for further investigation into the remarkable properties of this potent antiparasitic agent.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Pharmacokinetics of oral moxidectin in individuals with Onchocerca volvulus infection | PLOS Neglected Tropical Diseases [journals.plos.org]

- 3. Perspectives on the utility of moxidectin for the control of parasitic nematodes in the face of developing anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Moxidectin in cattle: correlation between plasma and target tissues disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Tissue residues and withdrawal time of moxidectin treatment of swine by topical pour-on application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [Analysis of moxidectin by LC/MS and determination of residues in adipose and muscle tissues in commercial beef] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

Moxidectin (DB07107) for onchocerciasis preclinical research

An In-Depth Technical Guide to the Preclinical Research of Moxidectin (DB07107) for Onchocerciasis

Introduction

Onchocerciasis, commonly known as river blindness, is a debilitating neglected tropical disease caused by the filarial nematode Onchocerca volvulus.[1][2] For decades, control efforts have relied on mass drug administration (MDA) of ivermectin, which effectively reduces microfilarial loads in the skin and eyes.[1] However, the limitations of ivermectin, including its limited efficacy against adult worms and concerns about emerging resistance, have highlighted the urgent need for novel therapeutic agents to accelerate the elimination of onchocerciasis.[3][4] Moxidectin, a macrocyclic lactone of the milbemycin family, has emerged as a promising candidate, demonstrating superior and more sustained microfilaricidal activity compared to ivermectin in clinical trials.[2][4][5][6] This technical guide provides a comprehensive overview of the preclinical research that has underpinned the development of moxidectin for the treatment of onchocerciasis, targeting researchers, scientists, and drug development professionals.

Mechanism of Action

Moxidectin's primary mechanism of action is analogous to that of ivermectin, involving the targeting of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of the parasite.[5][7] This interaction leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane.[7] The subsequent flaccid paralysis of the parasite's pharyngeal pump and somatic musculature ultimately leads to its death.[5][7] Moxidectin also demonstrates activity at GABA-gated chloride channels, further contributing to its paralytic effect on the parasite.[7]

Mechanism of action of Moxidectin on the parasite.

Pharmacokinetics

Preclinical and early clinical studies have established the pharmacokinetic profile of moxidectin. It is well-absorbed orally, with peak plasma concentrations reached within approximately 4 hours.[7][8][9] A key feature of moxidectin is its high lipophilicity, which results in a larger volume of distribution and a significantly longer elimination half-life compared to ivermectin.[3][8] Moxidectin undergoes minimal metabolism and is primarily excreted unchanged in the feces.[7]

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~4 hours | [8][9] |

| Elimination Half-Life (T1/2) | 17.7 to 23.3 days | [8][9] |

| Metabolism | Minimal | [7] |

| Excretion | Primarily in feces | [7] |

| Pharmacokinetic Parameters of Moxidectin |

Pharmacodynamics and Efficacy

Moxidectin demonstrates a potent and sustained microfilaricidal effect against O. volvulus.[4][5] Clinical trials have consistently shown that moxidectin leads to a more rapid, profound, and prolonged suppression of skin microfilariae compared to ivermectin.[4][5][6] This superior efficacy is attributed to its longer half-life, which maintains therapeutic concentrations for an extended period.[3]

| Study Phase | Moxidectin Dose | Comparator | Key Efficacy Outcome | Reference |

| Phase II | 8 mg | Ivermectin (150 µg/kg) | Significantly lower skin microfilarial loads at all follow-up times (1, 6, 12, and 18 months). | [5][10] |

| Phase III | 8 mg | Ivermectin (150 µg/kg) | At 12 months, the geometric mean microfilarial load was 0.6 microfilariae/mg in the moxidectin group versus 4.5 microfilariae/mg in the ivermectin group. | [4][6][11] |

| Comparative Efficacy of Moxidectin and Ivermectin in Clinical Trials |

Preclinical Models and Experimental Protocols

The development of effective small animal models has been crucial for the preclinical evaluation of anti-onchocercal drugs. Due to the inability of O. volvulus to complete its life cycle in common laboratory animals, researchers often utilize related filarial species such as Onchocerca ochengi and Onchocerca lienalis.[3][12][13] Immunocompetent rodents, such as BALB/c mice and Mongolian gerbils, have been successfully used to establish microfilariae infection models for drug screening.[12][14][15]

Key Experimental Protocols

A typical preclinical efficacy study involves the following steps:

-

Animal Model Selection: Choice of an appropriate animal model, such as the Mongolian gerbil or Syrian hamster, which can sustain an O. ochengi microfilarial infection.[12][13]

-

Infection: Subcutaneous or intraperitoneal injection of a known number of O. ochengi microfilariae.[12][14]

-

Drug Administration: Oral gavage of the test compound (moxidectin) and the comparator (ivermectin) at predetermined doses.[12][15]

-

Monitoring: Regular assessment of microfilarial loads in the skin or peritoneal cavity at various time points post-treatment.

-

Data Analysis: Comparison of the reduction in microfilarial counts between the treated and control groups to determine drug efficacy.

Experimental workflow for preclinical efficacy testing.

Safety and Tolerability

Preclinical toxicology studies, along with extensive data from its use in veterinary medicine, indicated a favorable safety profile for moxidectin.[10] In clinical trials involving individuals with onchocerciasis, moxidectin was generally well-tolerated.[4][5] The adverse events observed were primarily Mazzotti-like reactions (e.g., pruritus, rash, fever), which are inflammatory responses to dying microfilariae and are also seen with ivermectin treatment.[3][10] Most of these reactions were mild to moderate in severity and self-limiting.[4]

Conclusion

The comprehensive body of preclinical research on moxidectin has provided a solid foundation for its clinical development and eventual approval for the treatment of onchocerciasis. Its distinct pharmacokinetic profile, characterized by a long half-life, translates into a superior and more sustained microfilaricidal efficacy compared to ivermectin. The established preclinical models and experimental protocols have been instrumental in demonstrating its potent anti-parasitic activity. With its favorable safety profile and demonstrated superiority in clearing microfilariae, moxidectin represents a critical new tool in the global effort to eliminate onchocerciasis. Further research is ongoing to evaluate its role in different epidemiological settings and its potential to shorten the timelines for achieving elimination goals.[16]

References

- 1. Onchocerciasis drug development: from preclinical models to humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Moxidectin: an oral treatment for human onchocerciasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Drug development for onchocerciasis-the past, the present and the future [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. jwatch.org [jwatch.org]

- 7. youtube.com [youtube.com]

- 8. Pharmacokinetics of oral moxidectin in individuals with Onchocerca volvulus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of oral moxidectin in individuals with Onchocerca volvulus infection | PLOS Neglected Tropical Diseases [journals.plos.org]

- 10. A Randomized, Single-Ascending-Dose, Ivermectin-Controlled, Double-Blind Study of Moxidectin in Onchocerca volvulus Infection | PLOS Neglected Tropical Diseases [journals.plos.org]

- 11. Single dose moxidectin versus ivermectin for Onchocerca volvulus infection in Ghana, Liberia, and the Democratic Republic of the Congo: a randomised, controlled, double-blind phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.plos.org [journals.plos.org]

- 13. Development and validation of an Onchocerca ochengi microfilarial hamster model for onchocerciasis drug screens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and validation of small animal models for onchocerciasis and loiasis microfilaricide discovery | PLOS Neglected Tropical Diseases [journals.plos.org]

- 15. Development and validation of small animal models for onchocerciasis and loiasis microfilaricide discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Progress on moxidectin for onchocerciasis elimination [tdr.who.int]

Moxidectin's Expanding Role: A Technical Guide to its Potential in Neglected Tropical Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Moxidectin (DB07107), a macrocyclic lactone endectocide, is approved for the treatment of onchocerciasis (river blindness) and is demonstrating significant potential for the treatment of other neglected tropical diseases (NTDs). Its favorable pharmacokinetic profile, including a longer half-life compared to ivermectin, suggests it could offer more effective and sustainable treatment options. This technical guide provides a comprehensive overview of the current evidence for moxidectin's application in lymphatic filariasis, strongyloidiasis, and scabies. It includes a detailed examination of its mechanism of action, summaries of key clinical and preclinical data, and detailed experimental protocols to facilitate further research and development in this critical area of global health.

Introduction

Neglected tropical diseases (NTDs) continue to impose a significant burden on global health, disproportionately affecting impoverished communities. The development of new and improved therapeutics is a critical component of the strategy to control and eliminate these diseases. Moxidectin, a second-generation macrocyclic lactone, has emerged as a promising candidate for repurposing against several NTDs. This guide synthesizes the available technical information to support the ongoing investigation into its broader applications.

Mechanism of Action

Moxidectin's primary mechanism of action involves its high affinity for and binding to glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) gated chloride channels in the nerve and muscle cells of invertebrate parasites.[1] This binding leads to an influx of chloride ions, causing hyperpolarization of the neuronal membrane, which results in flaccid paralysis and eventual death of the parasite.[1] Notably, moxidectin and ivermectin bind to the same site on GluCls, but the interaction with the receptor in the presence of the natural ligand, glutamate, differs between the two drugs.[2]

Potential Applications in Other Neglected Tropical Diseases

Lymphatic Filariasis (LF)

Data Summary:

Recent clinical trials have investigated the safety and efficacy of moxidectin in combination with other antifilarial drugs for the treatment of lymphatic filariasis caused by Wuchereria bancrofti.

| Study | Treatment Arms | Key Efficacy Findings | Key Safety Findings |

| NCT04410406 [3][4] | 1. Ivermectin + Albendazole (IA) 2. Moxidectin + Albendazole (MoxA) 3. Ivermectin + Diethylcarbamazine + Albendazole (IDA) 4. Moxidectin + Diethylcarbamazine + Albendazole (MoxDA) | At 12 months, 95% of MoxA recipients were amicrofilaraemic compared to 32% of IA recipients. At 24 months, 91% of both IDA and MoxDA recipients were amicrofilaraemic.[3] | All treatment regimens were well-tolerated with no significant differences in the frequency or types of treatment-emergent adverse events (TEAEs) between groups.[3] |

Experimental Protocol: Phase III Randomized Controlled Trial (NCT04410406) [3][4]

-

Study Design: An open-label, parallel-assignment, masked-observer, randomized, superiority clinical trial.

-

Participants: Adults aged 18-70 years with W. bancrofti microfilaremia (≥40 microfilariae/mL of blood).

-

Randomization: Gender-stratified, block randomization (1:1:1:1) to the four treatment arms.

-

Intervention:

-

IA: Ivermectin (200 µg/kg) + Albendazole (400 mg)

-

MoxA: Moxidectin (8 mg) + Albendazole (400 mg)

-

IDA: Ivermectin (200 µg/kg) + Diethylcarbamazine (6 mg/kg) + Albendazole (400 mg)

-

MoxDA: Moxidectin (8 mg) + Diethylcarbamazine (6 mg/kg) + Albendazole (400 mg)

-

-

Primary Outcome: Complete microfilaria clearance at 12 months (MoxA vs. IA) and 24 months (MoxDA vs. IDA).

-

Efficacy Assessment: Microfilariae counts in nocturnal blood samples.

-

Safety Assessment: Monitoring of treatment-emergent adverse events (TEAEs) for 7 days post-treatment.

Strongyloidiasis

Data Summary:

Clinical trials have compared the efficacy and safety of moxidectin with ivermectin for the treatment of Strongyloides stercoralis infection.

| Study | Treatment Arms | Dosage | Cure Rate | Key Safety Findings |

| Phase 2a Dose-Ranging Trial (NCT04056325) [5][6][7] | Moxidectin (various doses) vs. Placebo | 2, 4, 6, 8, 10, 12 mg | Predicted cure rate of 87% for 8 mg dose. | Moxidectin was well-tolerated across all doses with no serious adverse events.[7] |

| Phase 2b/3 Non-Inferiority Trial (NCT04056325, NCT04848688) [8] | Moxidectin vs. Ivermectin | Moxidectin: 8 mg Ivermectin: 200 µg/kg | Moxidectin: 93.6% Ivermectin: 95.7% | Similar safety profiles for both drugs. The most common adverse events were mild and transient abdominal pain and headache.[8] |

Experimental Protocol: Phase 2b/3 Randomized, Double-Blind, Non-Inferiority Trial [8][9]

-

Study Design: A randomized, double-blind, parallel-group, non-inferiority trial.

-

Participants: Adults aged 18-65 years with confirmed S. stercoralis infection.

-

Randomization: Computer-generated block randomization (1:1) stratified by infection intensity.

-

Intervention:

-

Single oral dose of 8 mg moxidectin.

-

Single oral dose of 200 µg/kg ivermectin.

-

-

Primary Outcome: Cure rate, defined as the absence of S. stercoralis larvae in stool samples at 14-21 days post-treatment.

-

Efficacy Assessment: Sextuplicate quantitative Baermann assays on stool samples.

-

Safety Assessment: Assessment of adverse events at 2-3 hours, 24 hours, and 14-21 days post-treatment.

Scabies

Data Summary:

Preclinical and early-phase clinical studies are exploring the potential of moxidectin as a single-dose oral treatment for scabies.

| Study Type | Model | Treatment Arms | Key Efficacy Findings |

| Preclinical | Porcine | Moxidectin (0.3 mg/kg, single dose) vs. Ivermectin (0.2 mg/kg, two doses) | 100% efficacy for moxidectin vs. 62% for ivermectin at day 47 post-treatment. |

| Phase 2a Dose-Finding (NCT03905265) [10][11] | Human | Single oral doses of 2, 8, 20, and 36 mg moxidectin | To determine the optimal dose for further studies. |

| Phase 2b Dose-Confirmatory (NCT05875441) [12] | Human | Moxidectin (8, 16, 32 mg) vs. Placebo | To assess the efficacy of a single administration in achieving complete cure at Day 28. |

Experimental Protocol: Phase 2a Dose-Finding Study (NCT03905265) [10][11]

-

Study Design: A randomized, double-blind, parallel-group, dose-finding study.

-

Participants: Adults with a confirmed diagnosis of scabies.

-

Randomization: Participants randomized to receive a single oral dose of moxidectin (2, 8, 20, or 36 mg).

-

Primary Outcome: To provide proof of concept that a single dose of moxidectin is effective in eliminating the scabies parasite and to determine the optimal dose.

-

Efficacy Assessment: Assessment of mite mortality using reflectance confocal microscopy.

-

Safety Assessment: Evaluation of the safety of moxidectin in adults with scabies.

Chagas Disease: A Knowledge Gap

Currently, there is a significant lack of published research on the direct effects of moxidectin on Trypanosoma cruzi, the parasite that causes Chagas disease. While ivermectin has shown some in vitro activity against T. cruzi, it is not a recommended treatment.[13] Given that Chagas disease is a protozoan infection, and moxidectin's primary targets are ion channels in nematodes and arthropods, its potential efficacy against T. cruzi is uncertain. Further preclinical in vitro and in vivo studies are warranted to explore this possibility.

Future Directions and Conclusion

Moxidectin holds considerable promise as a repurposed therapeutic for a range of NTDs beyond onchocerciasis. The data for lymphatic filariasis, strongyloidiasis, and scabies are particularly encouraging, suggesting that moxidectin could offer advantages over existing treatments, potentially simplifying dosing regimens and improving patient compliance.

References

- 1. youtube.com [youtube.com]

- 2. Perspectives on the utility of moxidectin for the control of parasitic nematodes in the face of developing anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Moxidectin combination therapies for lymphatic filariasis: an open-label, observer-masked, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. Efficacy and safety of ascending doses of moxidectin against Strongyloides stercoralis infections in adults: a randomised, parallel-group, single-blinded, placebo-controlled, dose-ranging, phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]